

Spectroscopic Profile of 2-Phenylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylpentanal*

Cat. No.: *B2888259*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-phenylpentanal** (CAS No: 21765-78-6), a synthetic odorant with applications in various industries.^[1] The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting available quantitative information in structured tables and outlining comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-phenylpentanal**. It is important to note that while some experimental data is accessible, complete, open-access datasets for all spectroscopic techniques remain limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.66	s	-	Aldehydic proton (-CHO)
7.39-7.29	m	-	Aromatic protons (3H, meta and para)
7.19	d	7.7	Aromatic protons (2H, ortho)
3.50	t	7.2	Benzylic proton (-CH(Ph)CHO)
~1.9-1.7	m	-	Methylene protons (-CH ₂ CH ₂ CH ₃)
~1.4-1.2	m	-	Methylene protons (-CH ₂ CH ₃)
~0.9	t	-	Methyl protons (-CH ₃)

Note: Data sourced from supplementary information of a research publication. The exact chemical shifts and coupling constants for the aliphatic chain protons were not explicitly provided and are estimated based on typical values.

¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for **2-phenylpentanal** is not readily available in open-access databases. However, predicted chemical shifts can be calculated using various software packages or accessed through subscription-based databases.

Infrared (IR) Spectroscopy

Specific experimental IR absorption peaks for **2-phenylpentanal** are not detailed in the available search results. However, characteristic absorption bands can be predicted based on its functional groups:

Functional Group	Predicted Absorption Range (cm ⁻¹)
C-H (aromatic)	3100-3000
C-H (aliphatic)	3000-2850
C=O (aldehyde)	1740-1720
C=C (aromatic)	1600-1450

Mass Spectrometry (MS)

While a full experimental mass spectrum with fragmentation patterns is not available, predicted mass-to-charge ratios (m/z) for various adducts of **2-phenylpentanal** have been calculated. The molecule has a molecular weight of 162.23 g/mol .[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	163.11174
[M+Na] ⁺	185.09368
[M-H] ⁻	161.09718
[M+NH ₄] ⁺	180.13828
[M] ⁺	162.10391

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Approximately 5-10 mg of purified **2-phenylpentanal** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are averaged to improve the signal-to-noise ratio.
 - Spectral Width: A typical spectral width of 0-12 ppm is used to cover the entire proton chemical shift range.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds is used.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ^{13}C isotope.
 - Spectral Width: A spectral width of 0-220 ppm is typically used.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

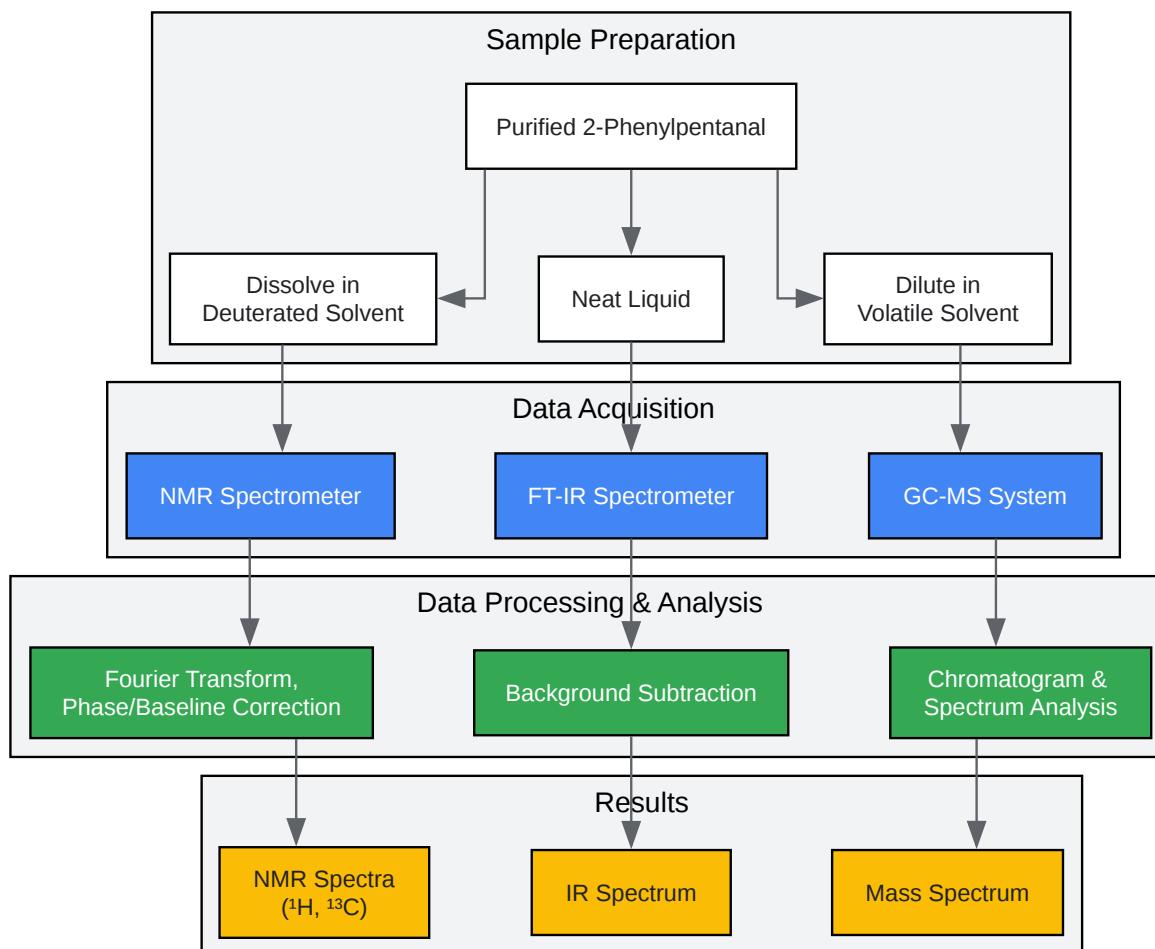
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: A small drop of neat **2-phenylpentanal** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample spectrum is then acquired.
 - Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
 - The data is collected over a typical range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)


- Sample Preparation: A dilute solution of **2-phenylpentanal** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Injector: A split/splitless injector is used, typically in split mode to avoid overloading the column.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

- Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: A scan range of m/z 40-400 is typically used to detect the molecular ion and common fragments.
 - Ion Source Temperature: Maintained at approximately 230°C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-phenylpentanal**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for obtaining and processing NMR, IR, and MS data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylpentanal | 21765-78-6 | WAA76578 | Biosynth [biosynth.com]
- 2. 2-Phenylpentanal | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenylpentanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2888259#spectroscopic-data-for-2-phenylpentanal-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com